Acetyl p-tolyl disulfide
Description
Significance of Disulfide Bonds in Organic Chemistry
The disulfide bond (S-S), a covalent linkage formed from the oxidation of two thiol groups, is a cornerstone of organic and biological chemistry. d-nb.infobac-lac.gc.ca In biochemistry, these bonds are famously responsible for stabilizing the three-dimensional structures of proteins, such as in the case of insulin (B600854) and keratin. bac-lac.gc.ca This stabilizing role is crucial for their biological function. Beyond the realm of biochemistry, disulfide bonds are integral to various industrial processes, including the vulcanization of rubber, and are found in numerous natural products and pharmaceuticals. d-nb.infouantwerpen.be The chemistry of disulfide bonds is characterized by their reversible nature; they can be cleaved back to thiols under reducing conditions, a property that is central to their function in many biological systems. nih.gov
Overview of Unsymmetrical Disulfides and Their Unique Reactivity
Disulfides can be categorized as either symmetrical (R-S-S-R) or unsymmetrical (R-S-S-R'), where R and R' represent different organic moieties. Unsymmetrical disulfides, such as Acetyl p-tolyl disulfide, present a unique set of synthetic challenges and reactivity profiles. The synthesis of unsymmetrical disulfides can be complicated by the tendency for mixtures of thiols to form all possible symmetrical and unsymmetrical products during coupling reactions. nih.gov To circumvent this, various methods have been developed, often involving the reaction of a thiol with a sulfenyl derivative. bac-lac.gc.ca
The reactivity of unsymmetrical disulfides is often dictated by the electronic and steric differences between the two substituents. This can lead to selective cleavage of one of the sulfur-carbon bonds or the sulfur-sulfur bond itself, making them valuable intermediates in organic synthesis. The thiol-disulfide exchange reaction, a process where a thiol reacts with a disulfide to form a new disulfide and a new thiol, is a fundamental reaction of these compounds and is pivotal in many biological processes. lookchem.comnih.govchemicalbook.com
Contextual Importance of Acetyl and p-Tolyl Moieties in Chemical Systems
The acetyl group (CH₃CO-) is a fundamental functional group in organic chemistry, often introduced to modify the properties of molecules. uantwerpen.be For example, the acetylation of alcohols to form esters is a common protecting group strategy in multi-step syntheses. In medicinal chemistry, the addition of an acetyl group can alter the bioavailability and efficacy of a drug, as famously seen in the conversion of salicylic (B10762653) acid to acetylsalicylic acid (aspirin).
The p-tolyl group, a toluene (B28343) molecule from which a hydrogen atom has been removed from the para position, is a common aromatic substituent. lookchem.com Its presence can influence the electronic properties and steric bulk of a molecule, thereby affecting its reactivity and physical properties. The p-tolyl group is found in a wide range of organic compounds, including ligands for transition metal catalysts and various pharmaceutical agents.
Rationale for Investigating this compound within Modern Chemical Research
The investigation of a molecule like this compound, also known as S-p-tolyl thioacetate (B1230152), is driven by the desire to understand the interplay between different functional groups and their influence on the reactivity of the disulfide bond. sigmaaldrich.com While specific research focused solely on this compound is limited, the study of such unsymmetrical disulfides provides valuable insights into several key areas of chemical research:
Probing Reaction Mechanisms: The distinct acetyl and p-tolyl groups serve as handles to study the regioselectivity of disulfide bond cleavage under various conditions. Understanding which sulfur-carbon bond or if the sulfur-sulfur bond is preferentially broken provides fundamental mechanistic information.
Development of Novel Reagents: Unsymmetrical disulfides can act as electrophilic sources of a thiol group. This compound could potentially be used to deliver a p-tolylthiol moiety to a nucleophile in a controlled manner. Thiosulfonates, which are related to thioesters, are known to be effective sulfenylating agents. uantwerpen.be
Synthesis of Complex Molecules: The selective reactions of unsymmetrical disulfides can be harnessed in the synthesis of more complex molecules containing sulfur. For instance, complex molecules containing both acetylated sugars and p-tolyl groups linked by a disulfide have been synthesized. mdpi.com
In essence, while this compound may not be a widely used commercial chemical, its study contributes to the fundamental understanding of organic chemistry, which is essential for the development of new synthetic methodologies and functional molecules.
Compound Information
| Compound Name | Synonym(s) |
| This compound | S-p-tolyl thioacetate |
| Acetylsalicylic acid | Aspirin |
| p-Tolyl disulfide | Bis(4-methylphenyl) disulfide |
| Insulin | |
| Keratin |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14227-19-1 |
|---|---|
Molecular Formula |
C9H10OS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
S-(4-methylphenyl)sulfanyl ethanethioate |
InChI |
InChI=1S/C9H10OS2/c1-7-3-5-9(6-4-7)12-11-8(2)10/h3-6H,1-2H3 |
InChI Key |
MWBSATMSRDPDDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SSC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)SSC(=O)C |
Other CAS No. |
14227-19-1 |
Synonyms |
Acetyl(p-methylphenyl) persulfide |
Origin of Product |
United States |
Synthetic Methodologies for Acetyl P Tolyl Disulfide and Analogous Disulfides
Strategies for Unsymmetrical Disulfide Synthesis
The creation of unsymmetrical disulfide bonds is a critical process in both biological systems and synthetic chemistry. organic-chemistry.org Traditional methods involving the oxidation of a mixture of two different thiols often result in a statistical mixture of the desired unsymmetrical disulfide and the two corresponding symmetrical disulfides, limiting the yield to a maximum of 50% and necessitating complex purification. bac-lac.gc.ca To overcome this, various strategies have been devised to achieve selective synthesis.
The oxidation of thiols is a direct and common method for forming disulfide bonds. nih.gov While the oxidation of a single thiol species readily yields a symmetrical disulfide, the formation of an unsymmetrical disulfide requires more sophisticated approaches to control the reactivity of the thiol precursors. youtube.com
The use of molecular oxygen from the air as the terminal oxidant is an environmentally benign and desirable approach for disulfide synthesis. scispace.com Various catalytic systems have been developed to facilitate this aerobic oxidation.
Gold Nanoparticles: Gold nanoparticles (AuNPs) supported on materials like cerium(IV) oxide (CeO₂) have proven to be effective heterogeneous catalysts for the aerobic oxidation of thiols to disulfides. scispace.comrsc.org These reactions can be carried out efficiently under solvent-free conditions or in aqueous solutions at neutral pH and room temperature. scispace.comrsc.org The mechanism is believed to involve the one-electron oxidation of thiols on the metal surface to form sulfur radicals, which then couple to form the disulfide bond. scispace.comrsc.org This process shows a resemblance to the action of sulfhydryl oxidases, enzymes that form disulfide bonds in proteins. rsc.org Aromatic thiols tend to be more reactive than aliphatic thiols under these conditions. scispace.com The catalytic activity of gold nanoparticles is also influenced by their size, with smaller particles (under 2 nm) showing catalytic properties. wikipedia.org The electronic structure at the gold-sulfur interface is described as Au(0)–thiyl, with Au(I)–thiolates being higher-energy species. pnas.org
Lanthanide Clusters: Inorganic lanthanide clusters, such as the samarium-oxo/hydroxy cluster [Sm₆O(OH)₈(H₂O)₂₄]I₈(H₂O)₈ (Sm-OC), have emerged as robust and recyclable catalysts for the chemoselective aerobic oxidation of thiols. mdpi.comnih.gov These catalysts are stable and can be used under heating conditions to produce disulfides, including unsymmetrical ones, in high yields without the formation of over-oxidized byproducts. mdpi.comnih.govresearchgate.net The Sm-OC catalyst has demonstrated broad substrate scope, effectively oxidizing primary, secondary, and tertiary thiols. mdpi.com
Other Catalytic Systems: A dual-catalytic system using a riboflavin-derived organocatalyst and molecular iodine promotes the aerobic oxidation of thiols under mild, metal-free conditions. thieme-connect.com This system mimics enzymatic processes, where the flavin catalyst facilitates the activation of molecular oxygen. thieme-connect.com Additionally, polyoxometalates (POMs) in combination with copper(II) salts have been shown to be a highly synergistic system for the aerobic oxidation of thiols. nih.gov
Iodine is a widely used and effective stoichiometric oxidant for the coupling of thiols to form disulfides. nih.govresearchgate.net The reaction is typically fast and proceeds in high yields at room temperature. researchgate.net It can be performed in various solvents, including wet acetonitrile, and even under solvent-free conditions. researchgate.netorganic-chemistry.org The proposed mechanism involves the oxidation of iodide by an oxidizing agent like hydrogen peroxide to generate iodine, which then reacts with the thiol to form a sulfenyl iodide intermediate (RS-I). thieme-connect.comorganic-chemistry.org This intermediate then reacts with another thiol molecule to produce the disulfide. nih.gov While effective, the use of stoichiometric iodine generates waste, which has led to the development of catalytic systems using iodine. nih.govnih.gov
Table 1: Oxidation of Benzyl (B1604629) Mercaptan with Different Catalysts
| Catalyst | Reaction Time | Conversion (%) |
|---|---|---|
| Sodium Iodide | 30 min | ~100 |
| Iodine | 30 min | ~100 |
| Potassium Bromide | > 30 min | Lower |
Data sourced from a study on mild and environmentally friendly oxidation of thiols. organic-chemistry.org
Carbodiimides, such as 1,3-diisopropylcarbodiimide (DIC), can mediate the dehydrogenative coupling of thiols to form disulfides. researchgate.netresearchgate.net This method is effective for producing symmetrical diaryl disulfides and can also be applied to the synthesis of unsymmetrical disulfides. researchgate.netresearchgate.net For instance, 1-(tert-butyl)-2-(p-tolyl)disulfane has been synthesized in very good yield using this approach. researchgate.net The reaction involves the activation of the thiol by the carbodiimide. nih.gov This method is part of a broader category of reactions for creating thioesters and related compounds through dehydrogenative coupling. researchgate.net
Thiol-disulfide exchange is a fundamental reaction in chemistry and biology, allowing for the interconversion of thiols and disulfides. mdpi.comlibretexts.org This equilibrium-driven process can be harnessed for the synthesis of unsymmetrical disulfides. thieme-connect.com The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a sulfur atom of a disulfide bond (R'SSR'). mdpi.comnih.gov
The synthesis of unsymmetrical disulfides via this method often involves reacting a thiol with a symmetrical disulfide. acs.orgacs.org To drive the reaction towards the desired unsymmetrical product, an excess of the symmetrical disulfide can be used. thieme-connect.com Catalytic systems, such as those employing palladium chloride (PdCl₂) in dimethyl sulfoxide (B87167) (DMSO), have been developed to facilitate this exchange, offering excellent functional group tolerance and broad substrate scope. acs.orgacs.org
The mechanism of thiol-disulfide exchange is generally considered to be an Sₙ2-type nucleophilic substitution. nih.govnih.gov The key steps involve:
Deprotonation of the Thiol: The reacting thiol is deprotonated to form a more nucleophilic thiolate anion. The pKa of the thiol is a critical factor, as the thiolate is significantly more reactive than the protonated thiol. mdpi.comnih.gov
Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond. nih.govnih.gov
Formation of a Trisulfide-like Transition State: The reaction proceeds through a transient, linear trisulfide-like transition state. rsc.org
Release of a Thiolate: The original disulfide bond is cleaved, releasing a different thiolate anion. nih.gov
Thiol-Disulfide Exchange Reactions
Electrochemical Conditions for Exchange Processes
Electrochemical methods offer a powerful and mild approach for synthesizing unsymmetrical disulfides through thiol-disulfide exchange reactions. chimicatechnoacta.ruchimicatechnoacta.ru These processes can be initiated by various physical means, including electric current, which allows for reactions to proceed under ambient temperature and pressure without the need for metal-containing catalysts. chimicatechnoacta.ru The electrosynthesis of organosulfur compounds is considered a promising area in organic chemistry. chimicatechnoacta.ruresearchgate.net
The core of this method involves the electrochemical oxidation of a disulfide in the presence of a thiol or its dimer. chimicatechnoacta.ru To enhance efficiency and reduce the required energy input, redox mediators are often employed. These mediators can initiate a thiol-disulfide exchange process, leading to the formation of unsymmetrical disulfides. chimicatechnoacta.ru For instance, compounds like arylphosphines, substituted amines, and certain phenols can act as effective redox mediators. chimicatechnoacta.ruchimicatechnoacta.ru
The use of a redox mediator can significantly lower the anodic overvoltage required for the reaction. In a model reaction between 1-propanethiol (B107717) and phenyl disulfide, 4-Amino-2,6-diphenylphenol was identified as a highly effective redox mediator, reducing the thiol oxidation overvoltage by 1.20 V. chimicatechnoacta.ruchimicatechnoacta.ru Similarly, arylphosphines can reduce the anodic overvoltage by 0.60–0.80 V compared to the direct electrochemical activation of the thiol. chimicatechnoacta.ru The table below illustrates the effectiveness of various redox mediators in a model thiol-disulfide exchange reaction.
| Redox Mediator | Conversion of Phenyl Disulfide (%) | Yield of Unsymmetrical Disulfide (%) |
|---|---|---|
| Tri-p-tolylamine | 89 | 74 |
| Tri-p-bromophenylamine | 93 | 86 |
Furthermore, conducting the electrolysis in an undivided cell can increase the yield of the target unsymmetrical disulfide. This is because the setup allows for the reduction of symmetrical disulfide byproducts (homodimers) at the cathode, shifting the equilibrium toward the desired product. chimicatechnoacta.ruchimicatechnoacta.ru This technique has been successfully used to produce various unsymmetrical arylalkyl disulfides in high yields, reaching up to 97%. chimicatechnoacta.ru
Reactions Involving Thioacetates as Precursors
Thioacetates are stable, easy-to-handle precursors for the synthesis of disulfides. researchgate.netrsc.org They serve as a protected form of thiols, which can be odorous and prone to oxidation. rsc.orgmdpi.com The thioacetyl group can be converted to a disulfide through several pathways, making it a versatile functional group in disulfide synthesis. researchgate.net
A common strategy for using thioacetates is the initial hydrolysis of the acetyl group to generate a thiol or, more precisely, a thiolate anion in situ. mostwiedzy.plmdpi.com This deprotection step is typically achieved under basic conditions. For example, sodium methoxide (B1231860) in an organic solvent like tetrahydrofuran (B95107) (THF) can be used to cleave the acetyl group. researchgate.net The resulting thiolate is a potent nucleophile that can then participate in subsequent reactions to form a disulfide bond. This in situ generation avoids the isolation of the often-sensitive free thiol. harvard.edu The process of forming a new disulfide in a protein often involves a similar mechanism, where a cysteine-cysteine disulfide is formed at the expense of another disulfide in what is known as a 'disulfide exchange' reaction. libretexts.org
A highly effective one-pot method for preparing unsymmetrical disulfides involves the direct coupling of a thioacetate (B1230152) with a thiosulfonate. researchgate.net This reaction is typically promoted by a base, such as sodium methoxide, which facilitates the deacetylation of the thioacetate to generate a nucleophilic thiolate. researchgate.net This thiolate then attacks the electrophilic sulfur atom of the thiosulfonate, displacing a sulfinate leaving group and forming the desired unsymmetrical disulfide.
This method has been demonstrated with various thioacetates and thiosulfonates, proving its potential for the controlled synthesis of unsymmetrical disulfides. researchgate.net For instance, the reaction of p-methoxy-thioacetophenone with S-p-tolyl p-toluenethiosulfonate would be a direct route to the corresponding unsymmetrical disulfide. A proof-of-concept reaction between a thioacetate and a thiosulfonate in THF at room temperature yielded the unsymmetrical disulfide efficiently. researchgate.net The table below shows results from a study on this coupling reaction. researchgate.net
| Thioacetate Precursor | Thiosulfonate Precursor | Isolated Yield of Unsymmetrical Disulfide (%) |
|---|---|---|
| S-p-methoxyphenyl ethanethioate | S-p-tolyl 4-methylbenzenesulfonothioate | Not Specified |
| Molecule with multiple thioacetate groups | S-pentyl benzenethiosulfonate | Yields reported for specific complex products |
Another approach involves a three-component coupling reaction using a thioacetate, sodium thiosulfate (B1220275) (as a sulfur source), and a benzyl halide, catalyzed by cesium carbonate in water. researchgate.net
Nucleophilic Attack on Sulfenyl Halides
A foundational method for the synthesis of unsymmetrical disulfides is the reaction of a thiol (or thiolate) with a sulfenyl derivative, most commonly a sulfenyl halide (RS-X, where X is Cl, Br, or I). bac-lac.gc.carsc.org In this reaction, the nucleophilic sulfur of the thiol attacks the electrophilic sulfur of the sulfenyl halide, displacing the halide ion to form the disulfide bond. bac-lac.gc.ca
R'-SH + R-S-Cl → R'-S-S-R + HCl
While conceptually straightforward, this method has limitations. Sulfenyl halides, particularly bromides and iodides, can be unstable and difficult to prepare and handle. bac-lac.gc.carsc.org For example, the synthesis of glycosyl disulfides via a sulfenyl bromide intermediate was hampered by the extreme instability of the intermediate, which could rapidly decompose or form the symmetrical disulfide. rsc.org Despite these challenges, the method has been used to prepare a variety of disulfides, including those containing complex structures like cysteine. bac-lac.gc.ca The reaction of thiols with 1-chlorobenzotriazole (B28376) offers an alternative, generating a more stable sulfenylating agent in situ, which then reacts with another thiol to form the unsymmetrical disulfide without harsh oxidants. organic-chemistry.org
Preparation from Thioether Derivatives
The conversion of thioethers (sulfides) to disulfides provides another synthetic route. While less common than thiol-based methods, specific reactions can achieve this transformation. One strategy involves the selective cleavage of a C(sp³)-S bond in a thioether, followed by reaction with a disulfide. For example, N-fluorodibenzenesulfonimide (NFSI) can mediate the selective cleavage of a methyl C(sp³)-S bond in aryl and alkyl methylthioethers. The resulting intermediate can then react in situ with a symmetrical disulfide to yield an unsymmetrical disulfide. organic-chemistry.org Thioethers can also be synthesized from odorless reagents like potassium ethyl xanthate, which can then potentially be converted to disulfides, avoiding the use of foul-smelling thiols. rsc.orgmdpi.com
Chemical Reactivity and Transformation Studies of Acetyl P Tolyl Disulfide
Cleavage Reactions of the Disulfide Bond
The disulfide bond in acetyl p-tolyl disulfide is susceptible to cleavage by reductive, nucleophilic, and electrophilic means. These reactions are fundamental to understanding its chemical properties and potential applications.
Reductive Cleavage Methods
Reductive cleavage of disulfide bonds is a common transformation. In the context of disulfides in general, reagents like tributylphosphine (B147548) are known to effectively reduce the S-S bond. nih.gov This process involves the formation of a phosphonium (B103445) salt and the corresponding thiols. While specific studies on the reductive cleavage of this compound are not extensively detailed in the provided results, the general principles of disulfide reduction can be applied. For instance, palladium-catalyzed reductive cleavage has been demonstrated for other sulfur-containing compounds, suggesting a potential pathway for this compound as well. rsc.org
Nucleophilic Cleavage
The disulfide bond is susceptible to attack by nucleophiles. Thiol-disulfide exchange is a classic example of nucleophilic cleavage, where a thiol attacks one of the sulfur atoms of the disulfide, leading to a new disulfide and a new thiol. The rate of this exchange is influenced by the pKa of the attacking thiol. While the provided information does not detail specific nucleophilic cleavage reactions of this compound, the general reactivity pattern of disulfides suggests that it would react with various nucleophiles.
Electrophilic Cleavage
Electrophilic cleavage of the disulfide bond can be achieved using various reagents. For instance, frustrated Lewis pairs (FLPs) have been shown to cleave the S-S bond in di-p-tolyl disulfide, a related compound. This reaction results in the formation of a phosphonium borate (B1201080) salt. Additionally, perfluoroalkyl sulfenyl chlorides react with electron-rich aromatic compounds in what can be considered an electrophilic process. beilstein-journals.org While direct electrophilic cleavage data for this compound is not available, these examples with similar structures provide insight into potential reaction pathways.
Reactivity with Acetyl Iodide and Related Reagents
The reaction of disulfides with acyl iodides can lead to the formation of various products. For example, the reaction of acetyl iodide with benzenethiol (B1682325) results in the formation of diphenyl disulfide. researchgate.net This suggests that acetyl iodide can act as an oxidizing agent in this context. The interaction of this compound with acetyl iodide could potentially involve exchange reactions or further transformations at the sulfur atoms, although specific outcomes are not detailed in the provided search results.
Transformations Involving the Acetyl Moiety
The acetyl group of this compound can undergo reactions typical of thioesters.
Hydrolysis and Esterification Reactions
Thioesters, such as this compound, can be hydrolyzed to the corresponding thiol and carboxylic acid. This reaction is typically catalyzed by acids or bases. aocs.org The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. aocs.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.
Esterification, or more accurately, transesterification, can also occur where the acetyl group is exchanged with another acyl group or the p-tolylthio group is replaced by another thiol. aocs.org These reactions are also typically acid or base-catalyzed. aocs.org
Ketone Reactivity of the Acetyl Group (e.g., Aldol (B89426) Reactions if applicable to other similar acetyl compounds)
The acetyl group in this compound is part of a thioester linkage. Thioesters are known to be effective acylating agents and can also act as alkylating agents. gonzaga.edu The reactivity of the α-carbon of a thioester is comparable to that of a ketone. gonzaga.edustackexchange.com This is because thioesters can enolize, making the α-carbon nucleophilic and capable of participating in reactions like aldol condensations. gonzaga.eduwikipedia.org
Thioesters are generally more reactive as acylating agents than their oxygen ester counterparts. stackexchange.com This increased reactivity is attributed to the less effective electron delocalization from the sulfur atom into the carbonyl group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. stackexchange.com The weaker carbon-sulfur bond and the better leaving group ability of the thiolate also contribute to this enhanced reactivity. stackexchange.com
Reactivity of the p-Tolyl Group
The p-tolyl group is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The substituents already present on the ring significantly influence both the rate and the position of the incoming electrophile. pressbooks.publumenlearning.comnumberanalytics.com
Aromatic Substitution Reactions
The p-tolyl group in this compound contains a methyl group and a disulfide linkage attached to the benzene (B151609) ring. These substituents dictate the regioselectivity of electrophilic aromatic substitution reactions. The methyl group is an activating group, while the disulfide linkage's electronic effect is more complex. Generally, substituents on a benzene ring can either activate or deactivate the ring towards electrophilic substitution. pressbooks.publibretexts.org For instance, a hydroxyl group can make the ring 1000 times more reactive than benzene, whereas a nitro group can make it over 10 million times less reactive. pressbooks.pub
Interactive Table: Effect of Substituents on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Effect | Example Compound | Relative Rate of Nitration (Benzene = 1) |
|---|---|---|---|---|
| -OH | Strongly Activating | Ortho, Para | Phenol | 1000 |
| -CH3 | Activating | Ortho, Para | Toluene (B28343) | 25 |
| -H | - | - | Benzene | 1 |
| -Cl | Deactivating | Ortho, Para | Chlorobenzene | 0.033 |
| -NO2 | Strongly Deactivating | Meta | Nitrobenzene | 6 x 10-8 |
Influence of the Methyl Substituent on Aromatic Reactivity
The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org It donates electron density through an inductive effect (+I effect) and hyperconjugation, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. lumenlearning.com This stabilization is more effective when the electrophile attacks at the ortho and para positions relative to the methyl group. Consequently, the methyl group is an ortho-, para-director. pressbooks.pubnumberanalytics.com
Stability and Degradation Pathways
The stability of this compound is influenced by the solvent environment and the pH of the solution. The disulfide bond, in particular, is susceptible to cleavage under certain conditions.
Stability in Various Organic Solvents
Aryl disulfides are generally stable, low-toxicity compounds. sioc-journal.cn Studies on aryl disulfides have been conducted in various organic solvents, including polar protic solvents like isopropanol (B130326) and methanol (B129727), and polar aprotic solvents like acetonitrile. acs.org The solubility of disulfides can be a limiting factor in some organic solvents. researchgate.netnih.gov For instance, some disulfides have shown poor solubility in dichloromethane. researchgate.netnih.gov The stability of certain disulfides has been tested in the presence of various additives in solvents like deuterated methanol (CD3OD) and dimethyl sulfoxide (B87167) (DMSO-d6). nih.gov
pH-Dependent Decomposition (extrapolated from related disulfides)
The disulfide bond in aryl disulfides can undergo cleavage, and this process can be pH-dependent. researchgate.net Aromatic disulfides can be sensitive to pH and may decompose at higher pH values. mdpi.com For example, some aromatic disulfides have been observed to be stable at a pH of 6.5 but undergo decomposition to the corresponding thiolate at a pH above 12.0 due to attack by hydroxide ions. rsc.org The stability and reactivity of the disulfide bond are crucial in the context of dynamic covalent chemistry and the development of self-healing materials. researchgate.net The thiol-disulfide exchange reaction, a key process in this field, is also pH-dependent. mdpi.com
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure and connectivity of a compound.
Proton NMR (¹H NMR) is a powerful technique for identifying the structure of organic compounds by analyzing the chemical environment of hydrogen atoms. In the ¹H NMR spectrum of S-(p-tolyl) ethanethioate, distinct signals correspond to the different types of protons in the molecule. rsc.orgthieme-connect.de
The aromatic protons on the p-tolyl group typically appear as two doublets in the downfield region (around 7.20-7.34 ppm). rsc.orgthieme-connect.de This splitting pattern is characteristic of a para-substituted benzene (B151609) ring. The methyl group attached to the acetyl moiety (the acetyl protons) presents as a sharp singlet further upfield (around 2.41-2.44 ppm), while the methyl group on the tolyl ring appears as another distinct singlet at a slightly different chemical shift (around 2.36-2.41 ppm). rsc.orgthieme-connect.de The integration of these signals, representing the relative number of protons, confirms the presence of the two methyl groups and the four aromatic protons.
¹H NMR Data for S-(p-tolyl) ethanethioate
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (2H) | 7.34 | Doublet | thieme-connect.de |
| Aromatic (2H) | 7.27 | Doublet | thieme-connect.de |
| Acetyl (CH₃) | 2.44 | Singlet | thieme-connect.de |
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in S-(p-tolyl) ethanethioate gives a distinct signal in the spectrum. rsc.org
The most downfield signal, typically around 194.7 ppm, is assigned to the carbonyl carbon (C=O) of the acetyl group due to its deshielded nature. rsc.orgthieme-connect.de The aromatic carbons of the tolyl group resonate in the 124-140 ppm range. Specifically, the carbon atom bonded to the sulfur (C-S) and the carbon atom bonded to the methyl group appear as quaternary signals (C), while the other aromatic carbons appear as CH signals. rsc.org The methyl carbons of the acetyl and tolyl groups are found in the upfield region of the spectrum, with the acetyl methyl carbon appearing around 30.3 ppm and the tolyl methyl carbon around 21.5 ppm. rsc.org
¹³C NMR Data for S-(p-tolyl) ethanethioate
| Carbon Type | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| Carbonyl (C=O) | 194.7 | rsc.orgthieme-connect.de |
| Aromatic (C) | 139.8 | rsc.org |
| Aromatic (CH) | 134.6 | rsc.org |
| Aromatic (CH) | 130.2 | rsc.org |
| Aromatic (C) | 124.6 | rsc.org |
| Acetyl (CH₃) | 30.3 | rsc.org |
Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into molecular connectivity. Heteronuclear Correlation (HETCOR) spectroscopy, for instance, maps the correlations between directly bonded ¹H and ¹³C atoms. beilstein-journals.org This technique is invaluable for definitively assigning proton and carbon signals. beilstein-journals.org
For S-(p-tolyl) ethanethioate, a HETCOR experiment would show cross-peaks connecting the proton signals with the signals of the carbons they are attached to. This confirms the assignments made in the 1D spectra. For example, the singlet from the tolyl methyl protons at ~2.41 ppm would show a correlation to the tolyl methyl carbon signal at ~21.5 ppm. Similarly, the aromatic proton signals would correlate with their respective aromatic carbon signals. This method is a powerful tool for confirming the structural elucidation of the compound. beilstein-journals.org
Expected HETCOR Correlations for S-(p-tolyl) ethanethioate
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
|---|---|---|
| ~7.3 | ~134.6 | Aromatic C-H |
| ~7.2 | ~130.2 | Aromatic C-H |
| ~2.44 | ~30.3 | Acetyl CH₃ |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula of a compound. For S-(p-tolyl) ethanethioate (C₉H₁₀OS), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. rsc.org The experimentally determined mass from an HRMS analysis is then compared to the calculated mass. A close match between the found and calculated values provides strong evidence for the proposed molecular formula. rsc.org
HRMS Data for S-(p-tolyl) ethanethioate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₁OS⁺ | rsc.org |
| Calculated Mass [M+H]⁺ | 167.0525 | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz It is extensively used to analyze the purity of a sample and to identify components within a mixture. lcms.cz
In the analysis of S-(p-tolyl) ethanethioate, an LC system using a reverse-phase column (like a C18 column) would separate the target compound from potential impurities, such as unreacted starting materials (e.g., 4-methylbenzenethiol) or side products (e.g., di-p-tolyl disulfide). As the separated components elute from the column, they are introduced into the mass spectrometer. The MS detector then generates a mass spectrum for each component, allowing for their identification based on their unique mass-to-charge ratio. This method provides a comprehensive assessment of sample purity, capable of detecting and quantifying even trace-level impurities.
Potential Impurities in S-(p-tolyl) ethanethioate Synthesis and their Molecular Weights
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| 4-Methylbenzenethiol | C₇H₈S | 124.21 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In this method, the analyte is vaporized and passed through a capillary column, which separates components based on their physicochemical properties. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint. gcms.cz
The analysis is typically performed using systems like an Agilent GC/MSD or a high-resolution GC/Q-TOF system operating in electron ionization (EI) mode. gcms.cz Common capillary columns for such analyses include the Agilent J&W DB-5ms or the low-bleed DB-5Q, which are chosen for their ability to separate complex mixtures and their stability at high temperatures required for eluting high-boiling point compounds. gcms.czlcms.cz To maximize the detection of a broad range of compounds, pulsed splitless injection is often employed. gcms.cz
Table 1: Reported GC-MS Retention Times for p-Tolyl Disulfide (Analog)
| Retention Time (min) | GC Column | Source |
| 10.00 | Not Specified | rsc.org |
| 19.01 | Agilent DB-5Q | gcms.czlcms.cz |
Fragmentation Patterns and Disulfide Bond Characterization
Mass spectrometry is instrumental in elucidating the structure of a molecule by analyzing its fragmentation pattern upon ionization. For disulfide-containing compounds, a characteristic fragmentation pathway is the cleavage of the weak sulfur-sulfur bond.
In the mass spectrum of the analog p-tolyl disulfide (molecular weight approx. 246.4 g/mol ), a prominent molecular ion peak ([M]+•) is observed at an m/z of 246. rsc.org The key fragmentation involves the homolytic cleavage of the S-S bond, resulting in the formation of a p-thiocresol radical cation ([CH₃C₆H₄S]+•) at m/z 124. rsc.org
For Acetyl p-tolyl disulfide (molecular weight approx. 198.3 g/mol ), the fragmentation pattern is predicted to show characteristic cleavages related to both the disulfide and acetyl groups. The primary fragmentation events would include:
S-S Bond Cleavage : Fission of the disulfide bond would lead to two primary fragments: the acetylthio radical cation ([CH₃COS]+•) and the p-tolylthio radical cation ([CH₃C₆H₄S]+•).
α-Cleavage : Cleavage of the bond between the carbonyl carbon and the adjacent sulfur atom could result in the loss of an acetyl radical (CH₃CO•) to form the [M - 43]+ ion.
These fragmentation patterns are crucial for confirming the identity and structure of the molecule.
Table 2: Key Mass Spectrometry Fragments for this compound and its Analog
| Compound | Fragment Ion | Predicted/Observed m/z | Description | Source |
| p-Tolyl Disulfide | [C₁₄H₁₄S₂]+• | 246 | Molecular Ion | rsc.org |
| [C₇H₇S]+• | 124 | p-thiocresol fragment | rsc.org | |
| This compound | [C₉H₁₀OS₂]+• | 198 | Predicted Molecular Ion | |
| [C₇H₇S]+• | 123 | Predicted p-tolylthio fragment | ||
| [C₂H₃OS]+ | 75 | Predicted Acetylthio fragment | ||
| [C₇H₇S₂]+ | 155 | Predicted loss of Acetyl radical ([M-43]) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, several key absorption bands are expected that would confirm its structure. bohrium.com
The most prominent peaks would include a strong absorption from the carbonyl (C=O) group of the acetyl moiety, and various peaks corresponding to the aromatic ring and methyl groups. The disulfide (S-S) bond itself gives a very weak and often difficult to observe absorption in the far-IR region. The presence of acetylated disulfide structures is confirmed in studies of similar molecules, which show characteristic C=O stretching vibrations in the range of 1754-1756 cm⁻¹. mdpi.com
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Weak |
| Carbonyl (C=O) | Stretch | 1700 - 1720 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| S-S | Stretch | 400 - 500 | Weak |
X-ray Diffraction (for structural insights into crystalline analogs, if applicable)
X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. While the crystal structure for this compound is not described in the searched literature, extensive studies have been conducted on its close analog, di-p-tolyl disulfide (also known as p-tolyl disulfide). mdpi.commdpi.com
These studies reveal that di-p-tolyl disulfide can exist in multiple crystalline forms, or polymorphs (α, β, and γ), which can be interconverted under high pressure. mdpi.commdpi.com The α-polymorph, stable at ambient pressure, crystallizes in the P2₁/c space group. mdpi.com Structural determination of a related analog, di-p-tolyl sulfide (B99878), shows it belongs to the orthorhombic system with the space group P2₁2₁2₁. iucr.org Such analyses provide key geometric parameters, including bond lengths, bond angles, and the crucial C-S-S-C dihedral angle, which defines the conformation of the disulfide bridge. This dihedral angle in disulfides is typically around 90°, indicating a non-planar geometry.
Table 4: Crystallographic Data for Di-p-tolyl Disulfide (Analog, α-phase)
| Parameter | Value | Source |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 15.939 | mdpi.com |
| b (Å) | 5.961 | mdpi.com |
| c (Å) | 13.626 | mdpi.com |
| β (°) | 100.83 | mdpi.com |
| Volume (ų) | 1271.3 | mdpi.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for elucidating the molecular properties of compounds from first principles. For a molecule like Acetyl p-tolyl disulfide, these methods could provide significant insights into its geometry, electronic characteristics, and spectroscopic behavior.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org It is frequently used to optimize molecular geometries and calculate various electronic properties. For related compounds, DFT calculations have been successfully used to study molecular structure, vibrational frequencies, and other key parameters. researchgate.netsioc-journal.cnacs.org In studies on di-p-tolyl disulfide, for instance, periodic DFT was used to evaluate thermodynamic stability and phase transitions under high pressure. diva-portal.orgmdpi.com
Basis Set Selection and Level of Theory
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. umich.edudtu.dkstackexchange.com For organic molecules containing sulfur and various functional groups, a common approach involves using a hybrid functional like B3LYP combined with a Pople-style basis set, such as 6-31G(d,p) or a more extensive one like 6-311+G(d,p). researchgate.netacs.org The selection process involves balancing computational cost with the desired accuracy for the specific properties being investigated. umich.edu For example, in computational studies of di-p-tolyl disulfide, the B3LYP/6-31G(d,p) level of theory was employed to map electron density. mdpi.com
Calculation of Vibrational Frequencies (FT-IR correlation)
DFT calculations can predict the vibrational frequencies of a molecule, which can then be correlated with experimental Fourier-transform infrared (FT-IR) spectra. aps.orgdntb.gov.uaresearchgate.net This involves computing the second derivatives of the energy with respect to the atomic coordinates to find the force constants and normal modes of vibration. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculation. nist.gov This technique is routinely applied to organic molecules to aid in the assignment of spectral bands. researchgate.netdntb.gov.ua
Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. rsc.orgacs.org This method, typically employed within a DFT or HF framework, has shown excellent agreement with experimental data for a wide range of organic molecules. researchgate.netnih.gov The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For complex molecules, these calculations are invaluable for assigning specific resonances in ¹H and ¹³C NMR spectra. researchgate.netliverpool.ac.uk
Hartree-Fock (HF) Calculations
The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. arxiv.orgaps.org While it neglects electron correlation, making it generally less accurate than modern DFT for many properties, it serves as a crucial starting point for more advanced, correlation-corrected methods. acs.org In comparative studies, HF calculations are often performed alongside DFT to provide a baseline for evaluating the impact of electron correlation on molecular properties like geometry and electronic structure. researchgate.net
Semi-Empirical Methods (e.g., AM1) for Conformational Analysis
Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally less expensive alternative to ab initio and DFT methods for exploring the potential energy surfaces of large molecules. soton.ac.ukchem-soc.si These methods use parameters derived from experimental data to simplify the complex integrals found in HF theory. They are particularly useful for performing conformational analyses, where a large number of geometries must be evaluated to identify low-energy conformers and rotational barriers. researchgate.netub.edu For flexible molecules like this compound, which has rotational freedom around its C-S and S-S bonds, methods like AM1 could efficiently map the conformational landscape. researchgate.net
Conformational Analysis and Molecular Energy Profiles
Computational methods are crucial for understanding the three-dimensional structure and flexibility of molecules like this compound. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be achieved through the rotation of single bonds. For this compound, key rotations would occur around the disulfide (S-S) bond, the aryl-sulfur (C-S) bonds, and the bond connecting the acetyl group to the sulfur atom (S-C(O)).
The potential energy surface of the molecule is explored by systematically rotating these bonds. For instance, a molecular energy profile can be generated by rotating a specific dihedral angle in increments (e.g., 10°) from -180° to +180° while optimizing the rest of the molecule's geometry at each step. researchgate.net This process identifies low-energy, stable conformers (energy minima) and the energy barriers (transition states) that separate them. In related sulfur-containing compounds, such as methyl-p-tolylsulfoxide, similar analyses have been used to determine the preferred conformation in solution. liverpool.ac.uk For this compound, this analysis would reveal the most probable shapes the molecule adopts, which is fundamental to understanding its reactivity and interactions. The symmetrical nature of the tolyl group can present unique challenges in analysis, sometimes requiring a combination of energy scans and other analytical data to definitively identify a single preferred conformation. liverpool.ac.uk
Thermodynamic Stability Studies
While specific data for this compound is not available, extensive research on the closely related di-p-tolyl disulfide offers significant insights into how pressure affects thermodynamic stability. mdpi.comdntb.gov.ua Di-p-tolyl disulfide exists in different crystalline forms, or polymorphs (α, β, and γ), each with a distinct stability profile under varying pressure. mdpi.comdiva-portal.org
Computational studies using force field and periodic Density Functional Theory (DFT) methods have been employed to evaluate the thermodynamic stability of these polymorphs. mdpi.comdiva-portal.org Gibbs free energy calculations, approximated through enthalpy changes, show that the relative stability of these forms is highly dependent on pressure. researchgate.net At ambient pressure, the α-form is the most stable. mdpi.com However, as pressure increases, phase transitions occur. The γ-polymorph becomes the most stable form in a pressure range of 0.34 GPa to 3.0 GPa. mdpi.comdiva-portal.org This shift in stability is attributed to the higher compressibility of the γ phase, where the P-V (Pressure-Volume) term in the Gibbs free energy equation becomes dominant. mdpi.comdiva-portal.org The β-form is considered metastable across the entire 0.0 to 3.0 GPa pressure range. diva-portal.org These findings suggest that this compound would also likely exhibit polymorphism, with its stability being significantly influenced by external pressure.
| Pressure Range (GPa) | Most Stable Polymorph | Notes |
|---|---|---|
| 0.0 – 0.34 | α | Most stable at ambient conditions. |
| 0.34 – 3.0 | γ | Higher compressibility leads to increased stability at elevated pressures. |
| 0.0 – 3.0 | β | Metastable throughout the pressure range. |
The energy required to move from one state to another, known as the transition state energy, can be estimated for both physical phase transitions and chemical reactions.
For the polymorphic transitions of di-p-tolyl disulfide, transition state energies have been calculated. mdpi.comdiva-portal.org These calculations provide an estimate of the energy barrier for the rearrangement of the crystal structure from one polymorphic form to another. For example, the transitions from the α-form to the β- and γ-forms have relatively low energy barriers. dntb.gov.ua In contrast, a direct transition between the β and γ polymorphs does not occur experimentally, which is explained by a significantly higher transition state energy. dntb.gov.uadiva-portal.org
From a chemical reactivity standpoint, the cleavage of the disulfide bond is a key reaction. The mechanism of S-S bond scission by a nucleophile, such as a phosphine, has been studied using DFT. acs.org These studies characterize the transition structure for the SN2 displacement reaction. Calculations suggest that most of the activation energy is required to orient the reactants into the ideal geometry for the reaction to proceed, with the reaction itself having a low barrier once this pre-organization is achieved. acs.org
| Transition | Estimated TS Energy | Experimental Observation |
|---|---|---|
| α → β | Not exceeding 5 kJ/mol | Occurs experimentally. |
| α → γ | Not exceeding 5 kJ/mol | Occurs experimentally. |
| β → γ | Greater than 18 kJ/mol | Does not occur experimentally. |
Molecular Electrostatic Potential (MEP) Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. preprints.orgnih.gov It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
For this compound, the MEP map would show distinct regions of varying potential.
Negative Regions: The most electron-rich areas, indicated by red or yellow on a standard MEP map, would be concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the sulfur atoms of the disulfide bridge. nih.gov These sites represent the most likely points for electrophilic attack.
Positive Regions: Electron-deficient areas, typically colored blue, would be found around the hydrogen atoms of the methyl and tolyl groups.
σ-hole: A region of positive electrostatic potential, known as a σ-hole, may exist along the axis of the C-S bonds, extending outward from the sulfur atoms. nih.gov This electron-deficient region can participate in specific non-covalent interactions.
The MEP distribution provides a clear rationale for the molecule's reactivity, guiding the understanding of how it will interact with other reagents. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the course of chemical reactions. imperial.ac.ukscience.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference (HOMO-LUMO gap) between these orbitals is a critical indicator of molecular reactivity and stability. researchgate.net
In this compound, the FMO analysis would likely reveal:
HOMO: The HOMO is expected to be localized primarily on the disulfide bond, as the sulfur atoms' lone pairs are typically the highest-energy electrons in such molecules. This indicates that the disulfide bridge is the most likely site to act as an electron donor in a reaction.
LUMO: The LUMO is likely to be distributed over the acetyl group and the aromatic rings, particularly with significant contributions from the antibonding π* orbital of the carbonyl group. This region is the most probable site for accepting electrons (nucleophilic attack).
The energy gap between the HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net FMO analysis can be used to predict whether reactions are thermally or photochemically favorable. imperial.ac.uk
Investigation of Non-Covalent Interactions
Non-covalent interactions are crucial for determining the supramolecular structure and function of molecules. nih.govnih.gov While this compound is a relatively small molecule, it can participate in several types of these interactions.
A particularly relevant interaction for disulfide-containing compounds is the n→π* interaction . This involves the donation of electron density from a lone pair (n) of a sulfur atom into a nearby antibonding orbital (π*) of a carbonyl group. nih.gov In a specific conformation of this compound, such an interaction could occur between one of the sulfur atoms and the carbonyl of the acetyl group, influencing the molecule's conformational preference and the reactivity of both the disulfide and carbonyl functions. nih.gov
Other potential non-covalent interactions include:
Hydrogen Bonds: While the molecule itself cannot form strong hydrogen bonds, the carbonyl oxygen and sulfur atoms can act as hydrogen bond acceptors if placed in a protic solvent or interacting with a hydrogen bond donor molecule. nih.gov
σ-Hole Interactions: As mentioned in the MEP section, the positive σ-hole on the sulfur atoms can interact attractively with negative sites on other molecules, an interaction known as a chalcogen bond. nih.gov
These subtle forces play a significant role in the molecule's physical properties and its interactions in a larger chemical or biological system.
Mechanistic Studies of Reactions Involving Acetyl P Tolyl Disulfide
Electron Transfer Mechanisms (e.g., in oxidation of thiols to disulfides)
The formation of disulfides from thiols can proceed through electron transfer (ET) mechanisms, particularly when mediated by redox-active species. In these pathways, a one-electron oxidation of a thiol (RSH) is a key step. While direct data on acetyl p-tolyl disulfide is scarce, the general mechanism can be inferred.
Redox mediators can initiate thiol-disulfide exchange and formation via a one-electron transfer, which generates a radical cation from the mediator. chimicatechnoacta.ru This activated mediator then interacts with a thiol to produce a reactive organylthiyl radical (RS•), which can then dimerize to form a disulfide. chimicatechnoacta.ru In the context of forming an unsymmetrical disulfide like this compound, this would involve the generation of both p-tolylthiyl and acetylthiyl radicals, followed by a cross-coupling reaction.
Metal-catalyzed aerobic oxidation of thiols is another area where electron transfer is pivotal. Gold nanoparticles, for instance, can catalyze the oxidation of thiols to disulfides. researchgate.net The proposed mechanism suggests that the reaction can occur through the coupling of two sulfur radicals formed on the metal surface following a one-electron oxidation of the thiol by the metal. researchgate.net
The process can be summarized as:
Initiation: A mediator or metal catalyst facilitates a one-electron oxidation of the thiol precursors (p-toluenethiol and thioacetic acid).
Radical Formation: This transfer results in the formation of thiyl radicals (p-tolylthiyl and acetylthiyl radicals).
Dimerization/Coupling: The radicals couple to form the disulfide. The formation of the unsymmetrical this compound would compete with the formation of the symmetrical disulfides, di(p-tolyl) disulfide and acetyl disulfide.
Electrochemical methods also utilize electron transfer for promoting thiol-disulfide exchange, which can be used to synthesize unsymmetrical disulfides. chimicatechnoacta.ru In such systems, an applied potential activates redox mediators that, in turn, oxidize thiols and drive the exchange process. chimicatechnoacta.ru
Radical Pathways vs. Ionic Mechanisms in Disulfide Formation and Exchange
The formation and exchange of the disulfide bond can occur through fundamentally different mechanisms: radical pathways involving one-electron processes and ionic pathways involving two-electron processes. The prevailing mechanism often depends on the specific reaction environment.
Radical Pathways: Radical mechanisms are typically initiated by light, heat, or redox-active catalysts like transition metals. researchgate.netnih.gov
Initiation: The process begins with the one-electron oxidation of a thiol, generating a thiyl radical (RS•). nih.gov
Propagation/Termination: Two thiyl radicals can then combine to form a disulfide bond (RSSR). nih.gov Alternatively, a thiyl radical can react with a thiol to form a disulfide radical anion, which can then be oxidized to the disulfide. nih.gov
Evidence: The involvement of radical pathways is often confirmed by spin trapping experiments in metal-catalyzed reactions. researchgate.net Radical-driven disulfide bond cleavage can also be initiated by covalently attached radical species, proceeding via a direct radical substitution at a sulfur atom (SH2). nih.gov
Ionic Mechanisms: Ionic pathways are characteristic of classic nucleophilic substitution reactions and are common in biological systems and many synthetic protocols.
Mechanism: The most common ionic pathway is the thiol-disulfide exchange reaction, which proceeds via a simple SN2 type mechanism. nih.gov
Key Steps: A deprotonated thiol (a thiolate anion, RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond. nih.govlibretexts.org This occurs via a single transition state, which is believed to be a linear trisulfide-like complex, without the formation of an intermediate. nih.gov
Alternative Ionic Pathway: The oxidation of thiols to disulfides can also occur via ionic intermediates such as sulfenic acid (RSOH), which then reacts rapidly with another thiol to yield the disulfide. nih.gov Some catalytic systems for aerobic thiol oxidation are proposed to operate through an ionic rather than a radical mechanism. researchgate.net
The following table provides a comparative overview of these two mechanistic routes.
Table 1: Comparison of Radical and Ionic Mechanisms in Disulfide Reactions
| Feature | Radical Pathway | Ionic (SN2) Pathway |
|---|---|---|
| Key Intermediate | Thiyl radical (RS•) | Trisulfide-like transition state |
| Initiation | One-electron oxidation (e.g., by metals, light) researchgate.netnih.gov | Deprotonation of thiol to thiolate (RS⁻) nih.govlibretexts.org |
| Reaction Type | Radical combination or substitution (SH2) nih.govnih.gov | Nucleophilic substitution (SN2) nih.gov |
| Common Conditions | Presence of radical initiators, metal catalysts, or UV light researchgate.netnih.gov | Basic conditions to generate thiolate nucleophile libretexts.orgmasterorganicchemistry.com |
| Application | Metal-catalyzed synthesis, radical-induced cleavage researchgate.netnih.gov | Thiol-disulfide exchange, protein folding nih.gov |
Nucleophilic Attack Mechanisms (e.g., thiols reacting with suitable substrates)
This compound, being an electrophilic sulfur compound, is susceptible to nucleophilic attack at one of its sulfur atoms. The most common reaction of this type is the thiol-disulfide exchange, driven by a thiolate nucleophile.
The mechanism is a classic SN2 displacement at a sulfur atom. nih.gov The reaction is initiated by the deprotonation of a nucleophilic thiol (R'SH) to its more reactive thiolate form (R'S⁻), typically by a base. libretexts.orgmasterorganicchemistry.com This thiolate then attacks one of the sulfur atoms of the this compound.
Given the unsymmetrical nature of this compound (CH₃C(O)-S-S-C₆H₄CH₃), the incoming nucleophile can attack either the sulfur atom bonded to the acetyl group or the one bonded to the p-tolyl group. The regioselectivity of this attack would be influenced by steric and electronic factors, including the relative stability of the potential leaving groups (acetyl thiolate vs. p-tolyl thiolate). The reaction results in the cleavage of the S-S bond and the formation of a new disulfide and a thiolate leaving group. nih.gov
This nucleophilic attack is not limited to thiolates. Other soft nucleophiles, such as certain amines and phosphines, are also known to react with and cleave disulfide bonds. uantwerpen.benih.gov
Table 2: Key Features of Nucleophilic Attack on Disulfides
| Feature | Description |
|---|---|
| Nucleophile | Typically a soft nucleophile, most commonly a thiolate anion (RS⁻). nih.govlibretexts.org |
| Mechanism | SN2 substitution at a sulfur atom. nih.gov |
| Transition State | A linear, trisulfide-like complex with delocalized negative charge. nih.gov |
| Products | A new disulfide and a thiolate leaving group. |
| Driving Force | The nucleophilicity of the attacking species and the stability of the leaving group. |
Stereoselective Reactions (if applicable to chiral sulfinyl compounds derived from unsymmetrical disulfides)
Unsymmetrical disulfides like this compound are prochiral, meaning that the selective oxidation of one of the non-equivalent sulfur atoms can lead to the formation of a chiral center at that sulfur. This provides a pathway to chiral sulfinyl compounds, such as thiosulfinates (R-S(O)-S-R'), which are valuable in asymmetric synthesis. acs.orgnih.gov
The stereoselective oxidation of the prochiral sulfur atom in sulfenyl compounds, including disulfides, is a recognized and efficient method for preparing non-racemic sulfinyl derivatives. acs.orgnih.gov For an unsymmetrical disulfide, achieving both regioselectivity (which sulfur is oxidized) and stereoselectivity (the facial approach of the oxidant) is a significant challenge.
Research on the oxidation of a related unsymmetrical disulfide, p-tolyl tert-butyl disulfide, demonstrated regioselective oxidation at the sulfur atom connected to the tert-butyl group. acs.orgnih.gov When chiral oxidizing agents, such as a fructose-derived dioxirane, were used, high conversion and significant enantiomeric excess (up to 75% ee) were achieved. acs.orgnih.gov This indicates that the steric and electronic differences between the two substituents on the disulfide bond can be exploited for selective oxidation.
Applying this principle to this compound, a chiral oxidant could preferentially attack one of the sulfur atoms, leading to an enantiomerically enriched acetyl p-tolyl thiosulfinate. The development of such stereoselective methods is crucial as chiral sulfinyl compounds are important as auxiliaries, ligands, and catalysts in modern asymmetric synthesis. acs.orgnih.govresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | CH₃C(O)SSC₆H₄CH₃ |
| p-Toluenethiol | HS-C₆H₄-CH₃ |
| Thioacetic acid | CH₃C(O)SH |
| Di(p-tolyl) disulfide | CH₃C₆H₄SSC₆H₄CH₃ |
| Acetyl disulfide | CH₃C(O)SSC(O)CH₃ |
| Sulfenic acid | RSOH |
| Thiosulfinate | R-S(O)-S-R' |
| p-Tolyl tert-butyl disulfide | (CH₃)₃CSSC₆H₄CH₃ |
Role and Applications in Organic Synthesis and Materials Science As a Reagent or Synthetic Intermediate
Potential as a Building Block for Complex Molecules
The unsymmetrical nature of Acetyl p-tolyl disulfide makes it an attractive starting point for the synthesis of more complex molecules containing a disulfide bond. The differential reactivity of the sulfur atoms allows for selective cleavage and subsequent reaction with other functional groups. This controlled introduction of a tolylthio group is a valuable strategy in the construction of elaborate molecular architectures.
One of the key synthetic routes to acetyl p-substituted benzyl (B1604629) disulfides involves the reaction of N-(p-substituted benzylthio)succinimides with thioacetic acid. oup.com Another method involves the reaction of a p-substituted α-toluenethiol with acetylsulfenyl chloride. oup.com These methods provide a basis for the synthesis of this compound and its derivatives, highlighting its accessibility as a building block.
The chemical shifts observed in the NMR spectra of acetyl p-substituted benzyl disulfides indicate that the electronic effects of the substituents on the phenyl ring have a minimal impact on the acetyl group's protons, suggesting that the disulfide linkage effectively insulates the two ends of the molecule from each other electronically. oup.com This property can be exploited in multi-step syntheses where selective reactions are required at one end of the molecule without affecting the other.
Participation in Disulfide-Based Self-Healing Polymers
The development of self-healing materials is a rapidly growing area of materials science, and disulfide bonds play a crucial role in this field. espublisher.comresearchgate.netrsc.org The reversible nature of the disulfide bond allows for the creation of dynamic polymer networks that can repair themselves upon damage. espublisher.comresearchgate.net While much of the research has focused on symmetrical disulfides like di-p-tolyl disulfide, the principles can be extrapolated to unsymmetrical disulfides like this compound.
The self-healing mechanism in these polymers is often based on disulfide exchange reactions, which can be triggered by stimuli such as heat or light. espublisher.comrsc.org These exchange reactions can be either thiol-disulfide exchanges or disulfide-disulfide metathesis. rsc.orgnih.gov The incorporation of this compound into a polymer backbone could introduce a site for controlled bond cleavage and reformation. The acetyl group might also influence the local environment of the disulfide bond, potentially tuning the healing conditions and efficiency. The increase in disulfide bond content in a polymer has been shown to enhance its self-healing ability. espublisher.com
| Property | Description | Stimulus |
| Dynamic Covalent Bonds | Reversible breaking and reforming of disulfide bonds. | Heat, Light |
| Healing Mechanism | Disulfide exchange reactions (thiol-disulfide or disulfide-disulfide). | pH, Redox |
| Potential Advantage | The acetyl group may modulate healing properties. | - |
Use in Thiation Reactions
Thiation reactions, the conversion of a carbonyl group to a thiocarbonyl group, are fundamental transformations in organic synthesis. Reagents like Lawesson's reagent and Davy reagents are well-known for this purpose. tandfonline.com The Davy reagent p-tolyl, which is 2,4-bis(p-tolylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a specific thionating agent. researchgate.net
Given its structure, this compound could potentially serve as a precursor or a participant in thiation reactions. While not a direct replacement for traditional thionating agents, it could be used to introduce a tolylthio group onto a substrate, which could then be further manipulated. For instance, the reaction of this compound with a suitable nucleophile could generate a p-tolylthiolate anion, a key intermediate in many thiation and sulfenylation reactions.
Precursor for Thiyl Radicals or Thiol Species
Disulfide bonds can be cleaved homolytically to generate thiyl radicals (RS•), which are highly reactive intermediates in a variety of organic reactions. taylorandfrancis.comresearchgate.net This cleavage can be initiated by heat or light. researchgate.net this compound, upon cleavage of the S-S bond, would generate an acetylthiyl radical and a p-tolylthiyl radical. These radicals can participate in addition reactions to alkenes and alkynes, hydrogen atom abstraction, and cyclization reactions. researchgate.net
The generation of two different thiyl radicals from an unsymmetrical disulfide offers interesting possibilities for controlling the outcome of radical reactions. The relative stability and reactivity of the acetylthiyl and p-tolylthiyl radicals would dictate the subsequent reaction pathways.
Alternatively, nucleophilic cleavage of the disulfide bond in this compound can produce a thiol or thiolate. For example, reaction with a reducing agent would yield thioacetic acid and p-toluenethiol. These thiols are valuable reagents in their own right, used in a wide range of synthetic applications, including the synthesis of unsymmetrical disulfides. bac-lac.gc.ca
Contribution to Unsymmetrical Disulfide Synthesis Methodologies
The synthesis of unsymmetrical disulfides (RSSR') is a challenging task due to the propensity of disproportionation to form symmetrical disulfides (RSSR and R'SSR'). bac-lac.gc.ca Several methods have been developed to overcome this challenge, often involving the reaction of a thiol with a sulfenyl derivative. bac-lac.gc.ca
This compound can be a key player in these methodologies. It can be synthesized through the reaction of a thiol with an acetylsulfenyl halide or N-(acetylthio)phthalimide. oup.com Conversely, it can be used as a starting material to generate other unsymmetrical disulfides. For example, reaction of this compound with a different thiol under appropriate conditions could lead to a thiol-disulfide exchange reaction, yielding a new unsymmetrical disulfide. The stability of this compound has been studied in the presence of various additives, indicating its suitability for use in complex reaction mixtures. nih.gov
| Method | Description |
| Thiol-Disulfide Exchange | Reaction of a thiol with a disulfide to form a new unsymmetrical disulfide. |
| Reaction with Sulfenyl Derivatives | A common strategy where a thiol nucleophilically attacks a sulfenyl halide, sulfenate ester, or other activated species. |
| Oxidative Coupling | Oxidation of a mixture of two different thiols, though this often leads to a statistical mixture of products. |
Future Research Directions and Advanced Methodological Applications
Development of Novel and Sustainable Synthetic Routes
The pursuit of "green" chemistry is reshaping the synthesis of organosulfur compounds. Future research will likely focus on developing more environmentally benign and efficient methods for producing acetyl p-tolyl disulfide and its derivatives.
Current research in the broader field of disulfide synthesis highlights several promising avenues:
Aqueous Micellar Catalysis: Copper-catalyzed Chan-Lam coupling reactions have been successfully employed for the synthesis of unsymmetrical aryl chalcogenides in aqueous micellar media. rsc.org This approach utilizes a water-soluble ligand and a surfactant to facilitate the reaction between diorganoyl disulfides and aryl boronic acids at room temperature, with air serving as the terminal oxidant. rsc.org A significant advantage is the potential for recycling the aqueous phase multiple times. rsc.org
Ultrasound-Assisted Synthesis: The oxidation of thiols to disulfides can be dramatically accelerated using ultrasound. rsc.org While traditional methods require heating for several hours, sonication can achieve near-quantitative yields in minutes at room temperature, representing a significant energy saving. rsc.org
Metal-Free and Odorless Processes: To avoid the use of toxic and odorous thiols, alternative sulfur sources and reaction promoters are being investigated. organic-chemistry.org Rongalite (sodium hydroxymethanesulfinate) has been shown to promote the one-pot synthesis of aryl alkyl sulfides from disulfides and alkyl halides under mild, metal-free, and strong-base-free conditions. organic-chemistry.org Additionally, the use of 1,3,5-trithiane (B122704) as a sulfur source in palladium-catalyzed thioetherification offers another route to avoid volatile sulfur reagents. lookchem.com
Palladium-Catalyzed Carbonylative Coupling: A novel approach involves the palladium-catalyzed carbonylative coupling of amides with disulfides. thieme-connect.de This method creates thioesters by cleaving the N-C and S-S bonds, offering a new pathway that avoids the use of toxic thiols or carbon monoxide gas. thieme-connect.de
Novel Reagent Activation: A highly efficient method for creating unsymmetrical disulfides involves the activation of a disulfide reagent, bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, with bromine to form a reactive sulfenyl bromide intermediate. organic-chemistry.org This intermediate then readily reacts with various thiols to produce the desired unsymmetrical disulfides in excellent yields and with short reaction times. organic-chemistry.org
Future work on this compound could adapt these "green" principles to develop novel, sustainable synthetic protocols.
Exploration of Catalytic Asymmetric Synthesis Involving this compound
Chiral sulfur-containing compounds are valuable in asymmetric synthesis and as pharmacophores. acs.org Developing catalytic asymmetric methods involving this compound could lead to novel chiral building blocks.
Key research directions include:
Asymmetric Oxidation: The catalytic asymmetric oxidation of prochiral disulfides is a primary method for producing chiral thiosulfinates. acs.orgacs.org Vanadium complexes with chiral Schiff base ligands, for instance, have been used to oxidize tert-butyl disulfide with high enantioselectivity. acs.org While p-tolyl disulfide showed lower enantioselectivity under similar conditions, further optimization of catalysts and reaction conditions could improve outcomes for aryl disulfides like this compound. acs.org
Chiral Disulfides as Reagents: Chiral disulfides themselves can act as reagents for enantioselective sulfurization. tandfonline.comtandfonline.com For example, chiral analogs of phenylacetyl disulfide have been synthesized and used in the sulfurization of phosphite (B83602) triesters, a key step in creating phosphorothioate (B77711) oligonucleotides. tandfonline.comresearchgate.net This opens the possibility of designing and synthesizing chiral versions of this compound or related structures for use in stereoselective reactions.
Kinetic Resolution: Chiral disulfides have been employed for the kinetic resolution of other classes of molecules, such as phosphines. tandfonline.com This suggests that this compound, if rendered chiral or used in conjunction with a chiral catalyst, could potentially be used to resolve racemic mixtures of other compounds.
The development of these asymmetric methodologies would significantly broaden the applications of this compound in the synthesis of complex, stereochemically defined molecules.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimization and control. Advanced spectroscopic techniques that allow for in situ monitoring can provide real-time insights into the transformations of this compound.
Future research could employ the following techniques:
In Situ Raman Spectroscopy: This technique is effective for monitoring the formation and cleavage of disulfide bonds in real-time. researchgate.net It can distinguish between different sulfur-containing functional groups, providing a direct window into the reaction progress without the need for sample extraction. researchgate.net For example, it has been used to study the reaction of L-cysteine with S-methyl methanethiosulfonate. researchgate.net
In Situ X-ray Absorption Spectroscopy (XAS): XAS, particularly X-ray Absorption Near Edge Spectroscopy (XANES), can probe the local and electronic structure of specific elements within a reacting system. acs.org It has been used to study amorphous molybdenum sulfide (B99878) electrocatalysts for the hydrogen evolution reaction (HER), where it provided the first experimental observation of terminal disulfide units as key intermediates during catalysis. acs.org This technique could be invaluable for studying metal-catalyzed reactions involving this compound.
In Situ Differential Reflectance Spectroscopy (DRS): DRS is a non-destructive optical technique capable of monitoring the growth of materials like two-dimensional molybdenum disulfide (MoS₂) during chemical vapor deposition (CVD). mdpi.com For reactions occurring at interfaces or during material fabrication involving this compound, DRS could offer a way to track the process in real-time. mdpi.com
By providing detailed, time-resolved data, these in situ methods can accelerate the development of new reactions and processes involving this compound.
Deeper Integration of Machine Learning and AI in Predicting Reactivity and Properties
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling rapid prediction of molecular properties and reaction outcomes. acs.org
For this compound, future research can leverage AI in several ways:
Predicting Reactivity and Reaction Outcomes: ML models are increasingly used to predict the outcomes of chemical reactions, including yields and product ratios. cmu.eduresearchgate.net By training models on large datasets of reactions, it is possible to forecast the feasibility of a proposed synthesis involving this compound or to optimize reaction conditions for higher efficiency. cmu.edu
Predicting Physicochemical and ADMET Properties: Web-based platforms like ADMET-AI use machine learning models to predict a wide range of properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). greenstonebio.com Such tools can be used to perform in silico screening of novel derivatives of this compound to identify candidates with desirable drug-like properties before committing to their synthesis. researchgate.netbiorxiv.org
De Novo Design: AI can support the de novo design of new molecules with specific desired properties. acs.org By learning from the structures and properties of known organosulfur compounds, generative models could propose novel structures based on the this compound scaffold that are optimized for a particular biological target or material application.
Predicting Disulfide Connectivity: In the context of peptides and proteins, ML methods have been developed to predict the connectivity of disulfide bonds from sequence information, incorporating data from correlated mutations. nih.gov While not directly applicable to a small molecule, the principles of using computational models to understand disulfide behavior are highly relevant.
Integrating these computational approaches will undoubtedly accelerate the discovery and development of new applications for this compound and its analogs.
Investigation of High-Pressure Chemistry on this compound Polymorphs
High-pressure chemistry offers a unique parameter space for discovering new materials and reaction pathways. The application of high pressure can induce phase transitions, leading to the formation of new polymorphs with distinct physical and chemical properties. dokumen.pub Research on di-p-tolyl disulfide, a closely related compound, provides a strong foundation for exploring the high-pressure behavior of this compound. mdpi.comdiva-portal.org
Key research directions in this area include:
Discovery of New Polymorphs: Applying high pressure to this compound, either in the solid state or during crystallization from solution, could lead to the discovery of novel polymorphs. d-nb.inforesearchgate.net Studies on di-p-tolyl disulfide have shown that pressures above 0.3 GPa can yield new, less dense polymorphs, a counterintuitive result attributed to high-entropy nucleation and kinetic crystallization. mdpi.comd-nb.info
Pressure-Induced Disulfide Exchange: High-pressure conditions have been shown to facilitate disulfide exchange reactions in aryl disulfides without the need for catalysts or other stimuli. acs.orgchemrxiv.org This "green" chemistry approach is driven by high-entropy effects, which promote the homolytic cleavage of the S-S bond. researchgate.netchemrxiv.org Investigating this phenomenon for this compound could lead to clean, one-pot methods for synthesizing unsymmetrical disulfides.
Computational Stability Studies: Density Functional Theory (DFT) calculations have been successfully used to investigate the stability of different polymorphs of di-p-tolyl disulfide under varying pressure and temperature conditions. mdpi.commdpi.com These computational studies can predict phase transition pressures and help to understand the thermodynamic driving forces behind polymorphism, providing a valuable guide for experimental work. diva-portal.orgmdpi.com
The study of this compound under high pressure is a promising frontier for discovering new solid-state forms and developing novel, sustainable synthetic methods.
| Pressure (GPa) | Temperature (K) | Phase Transition | Compound |
| 0.35 | 400 | α → γ | di-p-tolyl disulfide |
| 0.65 | 463 | α → β | di-p-tolyl disulfide |
Table 1: Computationally predicted phase transition points for polymorphs of di-p-tolyl disulfide under different pressure and temperature conditions. mdpi.com
| Polymorph | Stability Range (GPa) | Key Feature | Compound |
| α | 0.0 - 0.34 | Most stable at ambient pressure | di-p-tolyl disulfide |
| γ | 0.34 - 3.0 | More compressible, stable at high pressure | di-p-tolyl disulfide |
| β | Forms via solid-solid transition | "Conventional" high-pressure form | di-p-tolyl disulfide |
Table 2: Stability ranges and characteristics of di-p-tolyl disulfide polymorphs as determined by computational investigation. mdpi.com
Q & A
Q. What are the optimal conditions for synthesizing acetyl p-tolyl disulfide, and how can yield be maximized?
this compound can be synthesized via oxidative coupling of thiol precursors. For example, p-toluenethiol can react with Levin’s reagent (N-benzyloxy 4-(trifluoromethyl)benzoyl amide) under radical-mediated conditions, producing the disulfide in high yields. Key variables include reaction time (8–42 hours depending on substituents), stoichiometry (e.g., 3–4 equivalents of H₂O₂ for oxidation), and temperature (e.g., 100°C in THF for tBuOK-mediated metathesis). Recrystallization from ethanol or ligroin improves purity .
Q. How can this compound be characterized to confirm its structure?
Use a combination of ¹H NMR (δ = 7.38 and 7.10 ppm for aromatic protons; δ = 2.32 ppm for methyl groups) and LC-HRMS to verify molecular weight and disulfide connectivity. Non-reducing peptide mapping via LC-HRMS is critical to distinguish disulfide bonds from free thiols, ensuring correct folding or reaction outcomes .
Q. What experimental precautions are necessary when handling this compound?
Store the compound at –20°C in anhydrous conditions to prevent hydrolysis or oxidation. Use inert atmospheres (e.g., nitrogen) during synthesis to avoid radical side reactions. Safety protocols for thiols and disulfides (e.g., ventilation, gloves) should be followed due to potential toxicity .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in radical-mediated reactions?
Electron-donating groups (e.g., methyl in p-tolyl) stabilize thiyl radicals, accelerating disulfide formation. Kinetic studies show that radical coupling dominates over ionic mechanisms in reactions with allyl sulfides. However, electron-withdrawing groups (e.g., –F) may slow reactivity due to reduced radical stability .
Q. What kinetic models explain the acid-catalyzed disproportionation of this compound?
In acetic acid with H₂SO₄, the reaction follows first-order kinetics with respect to disulfide concentration. The proposed mechanism involves protonation of the disulfide to form a thiolsulfonium ion, which undergoes nucleophilic attack by water. Rate constants (e.g., k = 7.25 × 10⁻⁵ M⁻¹s⁻¹) are derived from linear regression of [PhSSPh] vs. k₀ plots, invalidating radical-based pathways .
Q. How can contradictions in mechanistic proposals for disulfide bond formation be resolved?
Conflicting mechanisms (e.g., radical vs. ionic pathways) can be tested via:
- Isotopic labeling (e.g., deuterated thiols to track hydrogen transfer).
- Additive experiments (e.g., radical scavengers like TEMPO to suppress radical pathways).
- Kinetic isotope effects (KIEs) to identify rate-determining steps. Evidence from NMR and kinetic data in acetic acid systems supports ionic mechanisms over radical intermediates .
Q. What role does this compound play in designing antitumor agents?
Disulfide bridges in epidithiodioxopiperazine alkaloids (e.g., chaetocin) are critical for antitumor activity. Computational modeling of enolate intermediates reveals steric effects from p-tolyl groups influencing disulfide bridge geometry. Synthetic analogues with modified disulfide connectivity show reduced cytotoxicity, highlighting structure-activity relationships .
Methodological Considerations
Q. How can LC-HRMS data be interpreted to resolve complex disulfide linkages?
- Perform reduction/alkylation experiments (e.g., DTT + iodoacetamide) to differentiate free thiols from disulfide-bound cysteines.
- Use tandem MS/MS to fragment disulfide-linked peptides and map connectivity.
- Validate results against synthetic standards (e.g., benzyl p-tolyl disulfide) with known NMR profiles .
Q. What statistical approaches ensure reliability in kinetic studies of disulfide reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
